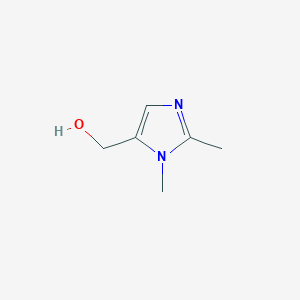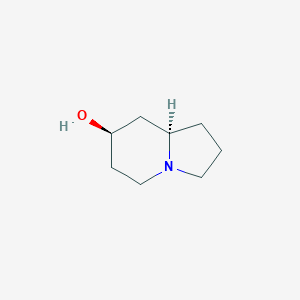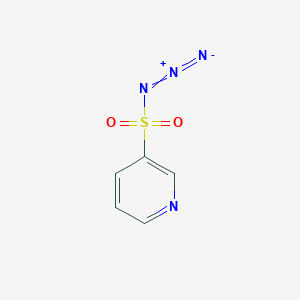
2-Propanol, 1,1,1,3,3,3-hexafluoro-, metanosulfonato
Descripción general
Descripción
2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate is a fluorinated alcohol derivative known for its unique chemical properties. This compound, also referred to as 1,1,1,3,3,3-hexafluoro-2-propanol, is characterized by its high polarity and ionizing power, making it a valuable solvent in various chemical reactions .
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-hexafluoro-2-propanol is widely used in scientific research due to its unique properties:
Mecanismo De Acción
- Role : It facilitates Friedel–Crafts-type reactions by enhancing the reactivity of covalent reagents. Importantly, it achieves this without requiring a Lewis acid catalyst .
- In specific reactions, HFIP increases the half-lives of radical cations by a factor of up to 10 compared to trifluoroacetic acid .
- HFIP’s impact extends to organic synthesis, particularly in reactions involving oxidations and strong electrophiles. For instance, it enhances the reactivity of hydrogen peroxide in Baeyer–Villiger oxidation of cyclic ketones .
Target of Action
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
The compound plays a significant role in facilitating Friedel–Crafts-type reactions . It enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . The exact biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It is known that the compound can cause severe chemical burns following direct contact with the skin .
Molecular Mechanism
It is known to facilitate Friedel–Crafts-type reactions
Temporal Effects in Laboratory Settings
The compound is known to be thermally stable . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been documented in the available literature.
Dosage Effects in Animal Models
It is known that ingestion of the material can be harmful, and animal experiments indicate that ingestion of less than 40 grams may be fatal or may produce serious damage to the health of the individual .
Metabolic Pathways
It is known that the compound is a precursor of sevoflurane and is metabolized and excreted in the urine as HFIP-glucuronide after phase I oxidation reaction by cytochrome P-450 2E1 (CYP2E1) and phase II glucuronidation reaction by UDP-glucuronosyltransferase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 1,1,1,3,3,3-hexafluoro-2-propanol involves the reaction of hydrogen fluoride with isopropanol. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 1,1,1,3,3,3-hexafluoro-2-propanol is scaled up using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in nucleophilic substitution reactions due to its high polarity.
Common Reagents and Conditions
Common reagents used in reactions with 1,1,1,3,3,3-hexafluoro-2-propanol include hydrogen peroxide for oxidation and palladium catalysts for cross-coupling reactions . The conditions often involve moderate temperatures and controlled environments to prevent side reactions .
Major Products
The major products formed from these reactions include various fluorinated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Similar in structure but with a methyl group, it exhibits different reactivity and solubility properties.
Hexafluoroisopropanol: Another fluorinated alcohol with similar applications but differing in specific chemical behavior due to the absence of the methanesulfonate group.
Uniqueness
1,1,1,3,3,3-hexafluoro-2-propanol stands out due to its combination of high polarity, hydrogen-bonding ability, and the presence of fluorine atoms, which enhance its reactivity and stability in various chemical processes .
Propiedades
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-ol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O.CH4O3S/c4-2(5,6)1(10)3(7,8)9;1-5(2,3)4/h1,10H;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTLAPYMKDDCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725133 | |
| Record name | Methanesulfonic acid--1,1,1,3,3,3-hexafluoropropan-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25236-65-1 | |
| Record name | Methanesulfonic acid--1,1,1,3,3,3-hexafluoropropan-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Imidazole, 5-[(methylsulfonyl)methyl]-](/img/structure/B1654527.png)
![17-(Aziridin-1-ylmethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1654530.png)


![7-Bromo-benzo[c]isothiazole](/img/structure/B1654536.png)
![Trimethyl-[3-oxo-3-(4-propoxyphenyl)propyl]azanium;iodide](/img/structure/B1654537.png)



